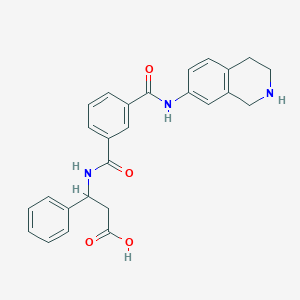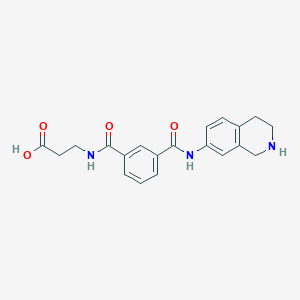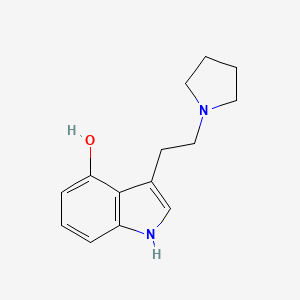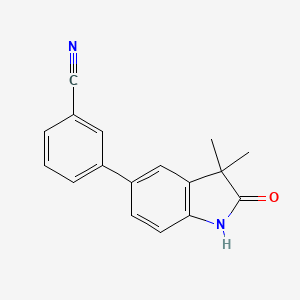
3-(3,3-Dimethyl-2-oxoindolin-5-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Dimethyl-2-oxoindolin-5-yl)benzonitrile is a chemical compound that belongs to the class of indolin-2-one derivatives. This compound is characterized by the presence of a benzonitrile group attached to the indolin-2-one core. The indolin-2-one structure is known for its biological activity and is often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3-dimethyl-2-oxoindolin-5-yl)benzonitrile typically involves the reaction of 3,3-dimethyl-2-oxoindoline with a suitable benzonitrile derivative. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(3,3-Dimethyl-2-oxoindolin-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The benzonitrile group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indolin-2-one derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
3-(3,3-Dimethyl-2-oxoindolin-5-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,3-dimethyl-2-oxoindolin-5-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context.
Similar Compounds:
- 3-(3,3-Dimethyl-2-oxoindolin-5-yl)boronic acid pinacol ester
- 3-Hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one
- Triethylammonium 2-(3-hydroxy-2-oxoindolin-3-yl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate
Comparison: this compound is unique due to its specific structural features, such as the presence of the benzonitrile group. This distinguishes it from other indolin-2-one derivatives, which may have different substituents or functional groups. The unique structure of this compound can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
properties
Molecular Formula |
C17H14N2O |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
3-(3,3-dimethyl-2-oxo-1H-indol-5-yl)benzonitrile |
InChI |
InChI=1S/C17H14N2O/c1-17(2)14-9-13(6-7-15(14)19-16(17)20)12-5-3-4-11(8-12)10-18/h3-9H,1-2H3,(H,19,20) |
InChI Key |
WZZPSUKZMZKXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=CC=CC(=C3)C#N)NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



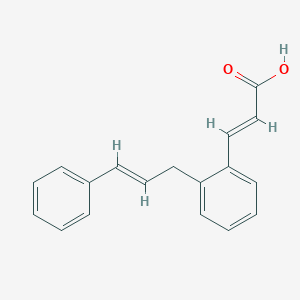
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridine](/img/structure/B10842213.png)



![3-(2-Methylbenzo[d]thiazol-5-yl)benzonitrile](/img/structure/B10842246.png)
![3-(2-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol](/img/structure/B10842254.png)

